

# comparative transcriptomics of endometrial tissue after dydrogesterone versus progesterone treatment

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## Dydrogesterone vs. Progesterone: A Comparative Transcriptomic Analysis of Endometrial Tissue

A detailed guide for researchers and drug development professionals on the comparative effects of **dydrogesterone** and micronized vaginal progesterone on the human endometrium, supported by experimental data from a recent head-to-head clinical trial.

This guide provides an objective comparison of the transcriptomic and molecular impact of oral **dydrogesterone** versus micronized vaginal progesterone (MVP) on the endometrial lining. The data presented is primarily derived from a double-blind, randomized crossover study, which offers a robust comparison of these two widely used progestogens for luteal phase support in assisted reproductive technology.

**Dydrogesterone** is a synthetic retro-progesterone with high oral bioavailability and selectivity for the progesterone receptor.[1] It is structurally similar to natural progesterone and is used for various conditions related to progesterone deficiency.[2] In contrast, micronized vaginal progesterone is chemically identical to endogenous progesterone and is administered vaginally to bypass first-pass metabolism. Both are employed to prepare the endometrium for embryo implantation.

## Comparative Pharmacokinetics and Endometrial Response

A key study directly comparing oral **dydrogesterone** (O-DYD) and MVP provides critical insights into their pharmacokinetic profiles and subsequent effects on the endometrium. While the study revealed distinct differences in plasma concentrations of the hormones and their metabolites, the resulting impact on the endometrial transcriptome was remarkably similar.[\[3\]](#)

Parameter	Oral Dydrogesterone (O-DYD)	Micronized Vaginal Progesterone (MVP)
Drug and Dose	10 mg, three times daily	200 mg, three times daily
Pharmacokinetics	Spiked plasma concentrations of dydrogesterone (D) and its active metabolite, 20 $\alpha$ -dihydrodydrogesterone (DHD)	More stable plasma progesterone (P) concentrations
Endometrial Histology	All biopsies showed endometrium in the secretory phase. <a href="#">[3]</a>	All biopsies showed endometrium in the secretory phase. <a href="#">[3]</a>
Endometrial Transcriptome	No significantly differentially expressed genes were found when compared to the MVP group.	No significantly differentially expressed genes were found when compared to the O-DYD group.
Transcriptomic Variability	The average Euclidean distance between samples was significantly lower, suggesting a more uniform endometrial response.	The average Euclidean distance between samples was higher, indicating more inter-sample variability.

## Experimental Protocols

The following methodologies were employed in the head-to-head comparative study of oral **dydrogesterone** and micronized vaginal progesterone.

**Study Design:** A randomized, double-blind, double-dummy, crossover study was conducted with oocyte donors. Participants underwent two ovarian stimulation cycles, each followed by one week of luteal phase support with either oral **dydrogesterone** or micronized vaginal progesterone.

**Endometrial Biopsy and Histology:** On day 8 of luteal phase support, an endometrial biopsy was collected. A portion of the tissue was fixed for histological assessment using the Noyes criteria to confirm the secretory phase.

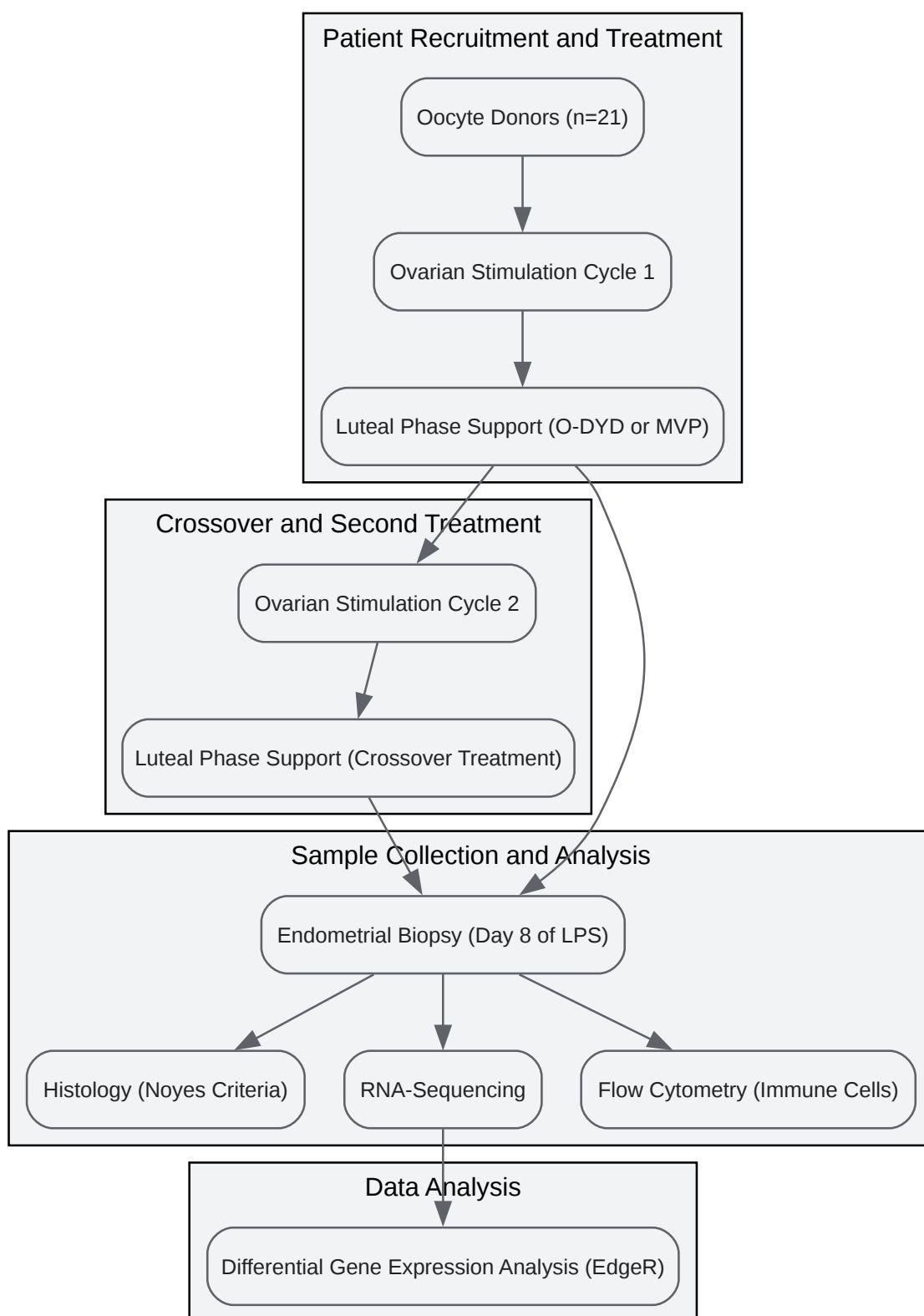
**RNA Sequencing (RNA-Seq):**

- **Sample Preparation:** RNA was extracted from individual endometrial biopsies.
- **Sequencing:** Endometrial RNA-sequencing was performed.
- **Data Processing:** Raw sequencing reads were processed using STAR (Spliced Transcripts Alignment to a Reference) and htseq-count.
- **Differential Gene Expression Analysis:** The EdgeR package was used to evaluate differential gene expression between the two treatment groups.

**Flow Cytometry for Immune Cell Typing:** A part of the endometrial biopsy was processed into a single-cell suspension for immune cell typing by flow cytometry.

## Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the comparative transcriptomics study.



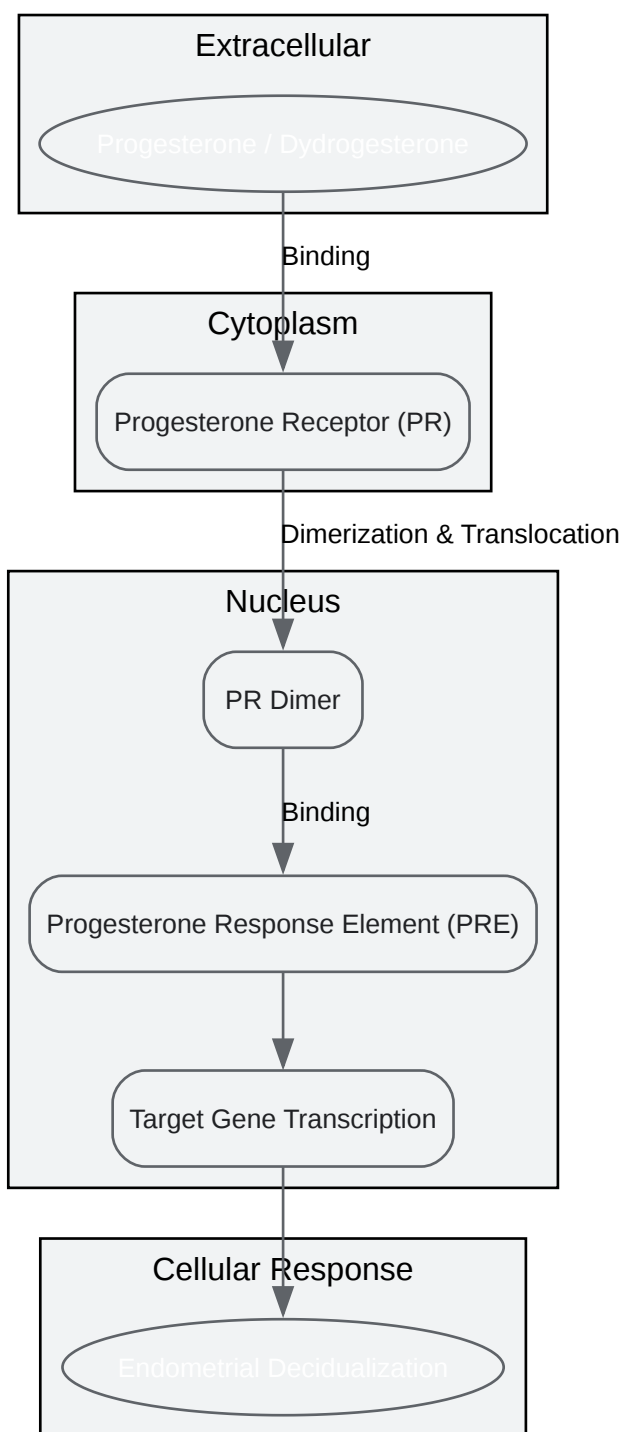
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Caption: Experimental workflow for the comparative study.

## Progesterone Signaling Pathway in the Endometrium

Progesterone exerts its effects on the endometrium primarily through the nuclear progesterone receptor (PGR), which acts as a ligand-activated transcription factor. Upon binding progesterone, the receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. This genomic pathway is crucial for the decidualization of endometrial stromal cells, a process essential for embryo implantation and pregnancy maintenance.

While **dydrogesterone** and progesterone show different pharmacokinetic profiles, the lack of significant differences in the endometrial transcriptome suggests that they ultimately converge on the same downstream signaling pathways to induce a secretory endometrium. Some studies also suggest that **dydrogesterone** may have non-genomic effects that are independent of the progesterone receptor.



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Caption: Simplified genomic signaling pathway of progesterone.

In summary, while oral **dydrogesterone** and micronized vaginal progesterone have different pharmacokinetic properties, current transcriptomic evidence indicates that they produce a

similar molecular signature in the endometrium. The choice between these progestogens for luteal phase support may, therefore, depend on other factors such as patient preference, route of administration, and cost. Further research is warranted to explore the subtle differences in endometrial immune cell populations and the clinical implications of the more uniform endometrial response observed with **dydrogesterone**.

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